N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxy-substituted phenyl group linked via an acetamide bridge to a 1H-indole moiety. The compound’s structural framework combines electron-rich aromatic systems (dimethoxyphenyl and indole), which are common in bioactive molecules targeting neurological or receptor-mediated pathways.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-14-7-8-17(23-2)15(11-14)19-18(21)12-20-10-9-13-5-3-4-6-16(13)20/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXAKWWZRDOCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and indole-2-carboxylic acid.
Formation of Acyl Chloride: Indole-2-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Amide Formation: The acyl chloride is then reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table summarizes critical structural analogs and their distinguishing features:
Structure-Activity Relationship (SAR) Insights
Aromatic Substituent Effects: Methoxy vs. Methyl Groups: The 2,5-dimethoxyphenyl group in the parent compound provides electron-donating effects, enhancing binding to receptors sensitive to polar interactions. Halogenation: Chloro substitution at indole C6 () increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but could alter receptor selectivity .
Heterocyclic Core Variations: Indole vs. Benzothiazole: Replacing indole with benzothiazole (–5) introduces a sulfur atom and planar aromatic system, likely shifting activity toward antimicrobial targets. The trifluoromethyl group in these analogs further enhances metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Solubility : Midodrine’s hydrochloride salt () is water-soluble, favoring oral administration, whereas indole/benzothiazole analogs (e.g., ) likely require formulation aids due to higher hydrophobicity .
- Metabolic Stability : Trifluoromethyl groups (–5) resist oxidative metabolism, extending half-life compared to methoxy-substituted compounds .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is an organic compound that has garnered attention in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a 2,5-dimethoxyphenyl group linked to an indole moiety via an acetamide bond. The molecular formula is CHNO, with a molecular weight of approximately 302.34 g/mol. The presence of methoxy groups contributes to its lipophilicity, potentially enhancing its biological activity by facilitating cell membrane penetration.
Antimicrobial Activity
Research indicates that N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown inhibitory effects comparable to standard antibiotics in minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard |
|---|---|---|
| Staphylococcus aureus | 15 | Comparable to Levofloxacin |
| Escherichia coli | 20 | Higher than Ciprofloxacin |
| Klebsiella pneumoniae | 10 | Lower than Cefadroxil |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In studies involving human cancer cell lines, it exhibited dose-dependent cytotoxicity. For example, in HepG2 liver cancer cells, it induced apoptosis through caspase activation pathways:
- IC values were reported around 10.56 μM.
- The compound triggered significant cleavage of poly ADP-ribose polymerase (PARP), indicating the induction of apoptotic pathways.
The biological activity of N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide is hypothesized to involve several mechanisms:
- Receptor Modulation: It may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
- DNA Interaction: Preliminary studies suggest potential interactions with DNA, which could contribute to its anticancer effects.
- Synergistic Effects: The compound has shown synergistic activity when combined with other antimicrobial agents like Ciprofloxacin, enhancing their efficacy while reducing required doses.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry reported the synthesis of various derivatives of indole-based compounds, including N-(2,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide. The study highlighted its superior antimicrobial properties against resistant strains .
- Anticancer Mechanism Investigation : In a detailed examination of its effects on cancer cells, researchers found that the compound significantly increased apoptosis markers in HepG2 cells, suggesting a promising avenue for cancer therapy .
- Biofilm Formation Inhibition : Another study examined the compound's capacity to inhibit biofilm formation in Staphylococcus aureus, showing over 80% reduction at optimal concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
